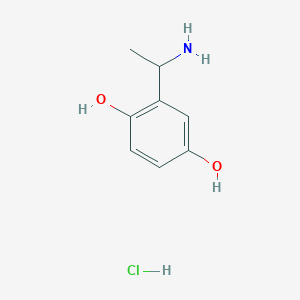

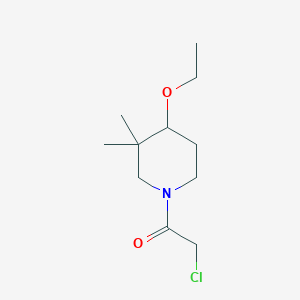

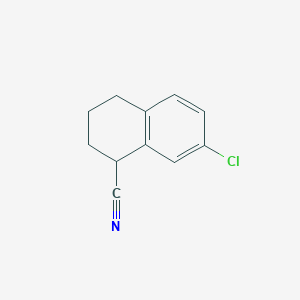

![molecular formula C17H20N4O3 B2681372 N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide CAS No. 1436016-80-6](/img/structure/B2681372.png)

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide” is an organic compound that contains several functional groups . It is structurally similar to N-benzyl substituted phenethylamine hallucinogens . This compound exhibits dramatic selectivity for 5-HT2A receptors in vitro .

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

This compound contains a total of 31 bonds; 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitrile (aliphatic), and 2 ethers (aromatic) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H12N2O3, and its molecular weight is 220.22 .Scientific Research Applications

Cytotoxic Activities

Compounds derived from pyrazole and carboxamide frameworks have been extensively studied for their cytotoxic properties against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities, with some derivatives curative in mouse models of colon tumors at low dosages. This suggests a potential avenue for the development of cancer therapies using structurally related compounds (Deady et al., 2003).

Antitumor and Antioxidant Activities

Research on cyanoacetamide derivatives has uncovered compounds with promising antitumor and antioxidant activities. These studies provide a foundation for exploring the utility of related pyrazole-carboxamide compounds in the development of new therapeutic agents with dual functionalities (Bialy & Gouda, 2011).

Heterogeneous Catalysis

Certain pyrazole derivatives have been employed as intermediates in the synthesis of complex molecules, demonstrating the versatility of these compounds in organic synthesis and catalysis. For example, nano α-Al2O3 supported ammonium dihydrogen phosphate has been used for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, illustrating the role of similar compounds in facilitating chemical transformations (Maleki & Ashrafi, 2014).

Antibacterial Agents

The synthesis and biological evaluation of novel pyrazole derivatives have also highlighted their potential as antibacterial agents. This opens up research avenues for the compound , suggesting its possible utility in creating new antibiotics or antimicrobial agents (Palkar et al., 2017).

Mechanism of Action

properties

IUPAC Name |

N-[cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-10(2)13-8-14(21-20-13)17(22)19-15(9-18)12-6-5-11(23-3)7-16(12)24-4/h5-8,10,15H,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFOHWTVSWXLQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

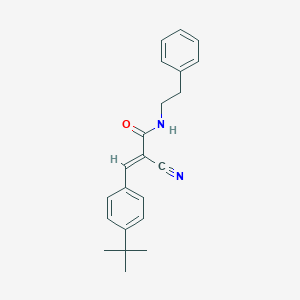

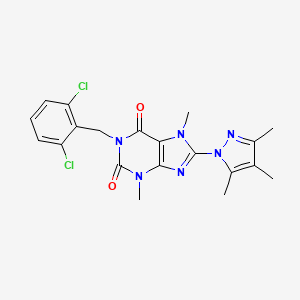

![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)

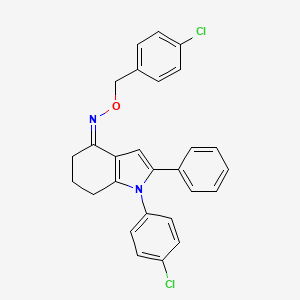

![2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2681296.png)